molecular formula C13H24O B12655553 (5-Methoxy-1-methylpentylidene)cyclohexane CAS No. 93892-50-3

(5-Methoxy-1-methylpentylidene)cyclohexane

Cat. No.: B12655553
CAS No.: 93892-50-3
M. Wt: 196.33 g/mol
InChI Key: XPBFRLBRISUWSP-UHFFFAOYSA-N
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Description

(5-Methoxy-1-methylpentylidene)cyclohexane is an organic compound with the molecular formula C13H24O. It is characterized by a cyclohexane ring substituted with a methoxy group and a methylpentylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1-methylpentylidene)cyclohexane typically involves the reaction of cyclohexanone with 5-methoxy-1-methylpentylidene in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1-methylpentylidene)cyclohexane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated cyclohexanes

Scientific Research Applications

(5-Methoxy-1-methylpentylidene)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methoxy-1-methylpentylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The methoxy group and the methylpentylidene moiety contribute to its reactivity and binding affinity. The compound can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methoxy-1-methylpentylidene)benzene
  • (5-Methoxy-1-methylpentylidene)cyclopentane
  • (5-Methoxy-1-methylpentylidene)cycloheptane

Uniqueness

(5-Methoxy-1-methylpentylidene)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of similar compounds, making it valuable in various research and industrial contexts.

Properties

CAS No.

93892-50-3

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

6-methoxyhexan-2-ylidenecyclohexane

InChI

InChI=1S/C13H24O/c1-12(8-6-7-11-14-2)13-9-4-3-5-10-13/h3-11H2,1-2H3

InChI Key

XPBFRLBRISUWSP-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCCC1)CCCCOC

Origin of Product

United States

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